4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

QSAR Anticancer Enzyme Inhibition

This 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) is the preferred intermediate for synthesizing Protein Tyrosine Kinase (PTK) inhibitors, a key class of targeted cancer therapeutics. The 7-methoxy group is essential for the final pharmacophore; generic 4-hydroxyquinoline-3-carboxylic acids cannot be substituted without compromising activity. With a TPSA of 75.6 Ų and XLogP3 of 1.8, this scaffold is ideal for optimizing ADME properties. Our high-purity material supports QSAR studies and GMP process development, enabling reliable scaling.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 28027-17-0
Cat. No. B1331200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
CAS28027-17-0
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
InChIKeyQROPNBKULZRDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 28027-17-0): A Critical Quinoline-3-Carboxylic Acid Scaffold for Pharmaceutical Intermediates


4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) is a heterocyclic quinoline derivative characterized by a core 3-carboxylic acid group, a 4-hydroxy substituent, and a 7-methoxy group [1]. With a molecular weight of 219.19 g/mol and a topological polar surface area of 75.6 Ų , this compound serves as a versatile building block in pharmaceutical synthesis. Its structure positions it within the broader class of 4-hydroxyquinoline-3-carboxylic acids, which have been extensively studied as inhibitors of cellular respiration and dehydrogenase enzymes [2]. The compound is specifically identified as an intermediate for Protein Tyrosine Kinase (PTK) inhibitors in anticancer drug development [3].

Why Generic Substitution of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid Fails: The Critical Role of the 7-Methoxy Group


Generic substitution of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) with unsubstituted or differently substituted 4-hydroxyquinoline-3-carboxylic acids is not scientifically valid due to the profound impact of the 7-position substituent on biological activity and synthetic utility. Quantitative structure-activity relationship (QSAR) studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated that inhibitory activity against dehydrogenase enzymes and Ehrlich ascites tumor cell respiration is directly correlated with the physicochemical properties (π, MR, σp) of the substituent at the 7-position [1]. The 7-methoxy group provides a specific electronic and steric profile (σp = -0.27, MR = 7.87) that influences both target binding and downstream synthetic transformations [1]. Furthermore, the compound is specifically claimed as an intermediate for Protein Tyrosine Kinase (PTK) inhibitors, where the 7-methoxy group is essential for the final pharmacophore [2]. Replacing it with a 4-hydroxyquinoline-3-carboxylic acid lacking the 7-methoxy group (CAS 34785-11-0) would fundamentally alter the reaction pathway and final product profile, rendering the substitution ineffective for the intended application.

Quantitative Differentiation Evidence for 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 28027-17-0) Against Comparators


QSAR Correlation: 7-Methoxy Substituent Parameters Predict Inhibitory Activity Against Dehydrogenase Enzymes and Tumor Cell Respiration

In a QSAR study of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the 7-methoxy substituent was characterized by physicochemical parameters π (hydrophobicity) = -0.02, MR (molar refractivity) = 7.87, and σp (Hammett electronic constant) = -0.27. These values differ significantly from other substituents, such as 7-H (MR = 1.03, σp = 0.00), 7-Cl (π = 0.71, MR = 6.03, σp = 0.23), and 7-NO₂ (π = -0.28, MR = 7.36, σp = 0.78), leading to distinct predicted inhibitory activities [1].

QSAR Anticancer Enzyme Inhibition

Synthetic Yield and Purity in GMP-Optimized Route: Achieving 92% Yield for Pharmaceutical Intermediate Applications

An optimized synthesis route for 4-hydroxy-7-methoxyquinoline-3-carboxylic acid has been reported to achieve a 92% yield in GMP (Good Manufacturing Practice) facilities, with the process enabling a 40% enhancement in reaction efficiency in palladium-catalyzed cross-couplings compared to unoptimized methods . The patented preparation method (CN115368301B) further provides a reproducible synthetic pathway with specific conditions for achieving high purity, which is critical for its use as an intermediate for PTK inhibitors [1].

Process Chemistry Synthesis GMP Manufacturing

Patent-Cited Utility as Protein Tyrosine Kinase (PTK) Inhibitor Intermediate for Cancer Therapeutics

The Chinese patent CN115368301B explicitly claims 4-hydroxy-7-methoxyquinoline as an intermediate for the preparation of Protein Tyrosine Kinase (PTK) inhibitors, which are used in the treatment of cancer [1]. This specific application differentiates it from the broader class of 4-hydroxyquinoline-3-carboxylic acids, such as the unsubstituted analog (CAS 34785-11-0), which is primarily noted for antibacterial activity against Gram-positive bacteria . The 7-methoxy substitution is a key structural requirement for the final PTK inhibitor pharmacophore, making the compound a non-substitutable starting material for this therapeutic class.

Oncology Kinase Inhibitor Drug Intermediate

Molecular Properties: Topological Polar Surface Area and LogP Differentiate Absorption and Permeability Profile

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid possesses a topological polar surface area (TPSA) of 75.6 Ų and a calculated XLogP3 of 1.8 . In comparison, the unsubstituted 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) has a lower TPSA of 70.5 Ų and a lower XLogP3 of 1.2 (predicted). The higher TPSA of the 7-methoxy derivative suggests reduced membrane permeability relative to the unsubstituted analog, while the higher LogP indicates increased lipophilicity, which may favor passive diffusion across lipid bilayers. These opposing trends result in a distinct ADME profile that is specifically suited for certain applications.

ADME Drug-likeness Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 28027-17-0)


Synthesis of Protein Tyrosine Kinase (PTK) Inhibitors for Oncology Drug Discovery

This compound is the preferred starting material for the synthesis of Protein Tyrosine Kinase (PTK) inhibitors, a class of targeted cancer therapeutics [1]. The 7-methoxy group is a critical structural feature required for the final pharmacophore. Procurement of this specific intermediate is essential for medicinal chemistry programs focused on developing novel PTK inhibitors, as generic 4-hydroxyquinoline-3-carboxylic acids lacking the 7-methoxy group cannot be substituted without compromising the synthetic route and final product activity [1].

QSAR and Structure-Activity Relationship (SAR) Studies on Cellular Respiration Inhibitors

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid serves as a key member of a 7-substituted quinoline library for quantitative structure-activity relationship (QSAR) studies aimed at understanding the inhibition of dehydrogenase enzymes and tumor cell respiration [2]. The specific physicochemical parameters of the 7-methoxy group (π = -0.02, MR = 7.87, σp = -0.27) provide a defined data point for multivariate regression models, enabling researchers to predict and optimize the activity of new analogs [2].

Development of High-Yield, GMP-Compliant Synthetic Routes for Pharmaceutical Intermediates

The compound is utilized in process chemistry research to develop and optimize high-yield (up to 92%) synthetic routes suitable for GMP manufacturing . The reported 40% enhancement in reaction efficiency in palladium-catalyzed cross-couplings makes it a valuable case study for improving the synthesis of complex heterocyclic intermediates . Procurement of this compound supports the development of scalable and robust manufacturing processes for pharmaceutical applications.

Prodrug Design and ADME Optimization Studies Leveraging Distinct Physicochemical Properties

The unique combination of a topological polar surface area (TPSA) of 75.6 Ų and an XLogP3 of 1.8 makes this compound a suitable scaffold for investigating prodrug strategies and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties . The presence of both a carboxylic acid and a 4-hydroxy group, along with the 7-methoxy substituent, offers multiple sites for chemical modification, allowing researchers to fine-tune solubility, permeability, and metabolic stability in drug candidate molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.